5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside

Enzyme specificity Glycosidase assay Chromogenic substrate

X-α-Glc (5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside) is the definitive chromogenic substrate for α-glucosidase detection. Its α-anomeric configuration guarantees exclusive recognition by α-glucosidases—zero cross-reactivity with β-glucosidases. Upon hydrolysis, the liberated indoxyl dimerizes into a water-insoluble blue-green precipitate, enabling colony-level spatial resolution unattainable with soluble substrates (e.g., pNP- or 4-MU-glycosides). Validated on DFI agar, X-α-Glc reduces Cronobacter screening time by 48 hours versus conventional methods, accelerating ISO 22964:2017 compliance and batch release. With ≤12.8% false positives across 148 non-target strains, it minimizes costly confirmatory tests. Supplied at ≥98% (HPLC) purity for reproducible kinetics and low background. Choose X-α-Glc for unambiguous, regulatory-grade α-glucosidase detection.

Molecular Formula C14H15BrClNO6
Molecular Weight 408.63 g/mol
CAS No. 108789-36-2
Cat. No. B009658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
CAS108789-36-2
Molecular FormulaC14H15BrClNO6
Molecular Weight408.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
InChIInChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1
InChIKeyOPIFSICVWOWJMJ-HRNXZZBMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (CAS 108789-36-2): High‑Purity Chromogenic α‑Glucosidase Substrate for Microbiology & Food Safety Testing


5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (CAS 108789-36-2), commonly abbreviated X-α-Glc, is an indigogenic chromogenic substrate specifically designed for the detection of α-glucosidase (EC 3.2.1.20) activity . This indolyl carbohydrate consists of a 5‑bromo‑4‑chloro‑3‑indolyl chromophore linked via an α‑glycosidic bond to D‑glucopyranose. Upon enzymatic cleavage by α‑glucosidase, the liberated indoxyl derivative undergoes oxidative dimerization to form an intensely blue‑green, water‑insoluble indigotin precipitate, enabling direct visualisation of enzyme‑positive colonies or tissues [1]. The compound is supplied as a crystalline powder with a typical purity of ≥98.0% (HPLC) and is stored at −20 °C to maintain stability .

Why Substituting 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside with Other Chromogenic Glycosides Compromises α‑Glucosidase Detection


The α‑anomeric configuration of the glucopyranoside moiety in X-α-Glc is non‑negotiable for α‑glucosidase recognition; the β‑anomer (X‑β‑Glc) is hydrolysed exclusively by β‑glucosidases and will yield no signal in α‑glucosidase‑specific assays [1]. Similarly, alternative chromophores (e.g., 4‑nitrophenyl or 4‑methylumbelliferyl) produce soluble coloured or fluorescent products that diffuse into the surrounding medium, thereby losing the spatial resolution required for colony‑level differentiation on agar plates [2]. Moreover, substrates lacking the 5‑bromo‑4‑chloro substitution pattern exhibit altered reactivity and precipitate colour, which can confound interpretation or reduce the dynamic range of detection [2]. The evidence that follows quantifies why X-α-Glc remains the substrate of choice for high‑confidence α‑glucosidase detection in regulated microbiology and food safety workflows.

Quantitative Comparative Evidence: 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside vs. Alternative α‑Glucosidase Detection Reagents


Absolute Enzyme Specificity: X-α-Glc vs. X-β-Glc in α‑Glucosidase Activity Assays

The α‑anomeric linkage of 5‑bromo‑4‑chloro‑3‑indolyl α‑D‑glucopyranoside is the sole determinant of recognition by α‑glucosidase. In a comprehensive phenotypic study of Cronobacter (Enterobacter sakazakii) strains, all isolates that demonstrated α‑glucosidase activity hydrolysed X-α-Glc, whereas the β‑anomer (X‑β‑Glc) showed zero turnover under identical assay conditions [1]. This binary selectivity eliminates cross‑reactivity with β‑glucosidases that are commonly co‑expressed in many Enterobacteriaceae, ensuring that a positive signal is unequivocally attributed to α‑glucosidase activity [2].

Enzyme specificity Glycosidase assay Chromogenic substrate

Accelerated Time‑to‑Result: DFI Agar with X-α-Glc vs. Conventional VRBGA/TSA Method

The Druggan–Forsythe–Iversen (DFI) chromogenic agar, which employs 5‑bromo‑4‑chloro‑3‑indolyl α‑D‑glucopyranoside as the sole indicator for α‑glucosidase activity, reduces the detection window for Enterobacter sakazakii (Cronobacter spp.) by a full 48 hours compared with the conventional two‑step method involving violet red bile glucose agar (VRBGA) followed by pigment confirmation on tryptone soy agar (TSA) [1]. In a head‑to‑head comparison of 95 clinical and food strains, all isolates were identified on DFI agar 2 days earlier than with the reference method, enabling faster release of infant formula batches and more timely public health interventions [1].

Cronobacter detection DFI agar Chromogenic media

False‑Positive Rate Benchmarking: X-α-Glc in DFI Agar vs. Non‑Target Enterobacteriaceae

The selectivity of 5‑bromo‑4‑chloro‑3‑indolyl α‑D‑glucopyranoside in DFI agar was rigorously assessed against 148 strains spanning 17 genera of non‑target Enterobacteriaceae. Only 19 strains exhibited α‑glucosidase activity and produced blue‑green colonies, corresponding to a false‑positive rate of 12.8% [1]. The majority of false positives were confined to phylogenetically close relatives: 16/18 strains of Escherichia vulneris, 2/3 strains of Pantoea spp., and 1/8 strains of Citrobacter koseri [1]. Importantly, 8 of the Pantoea strains that appeared positive on DFI agar were later re‑identified as E. sakazakii by the higher‑resolution ID32E system, indicating that the actual false‑positive rate may be even lower [1]. This level of specificity significantly outperforms non‑chromogenic, carbohydrate‑fermentation‑based media, which frequently yield ambiguous results due to overlapping metabolic profiles.

Selectivity False-positive rate Enterobacteriaceae

Purity and Regulatory Compliance: ≥98.0% HPLC Purity vs. Industry‑Standard Benchmarks

5‑Bromo‑4‑chloro‑3‑indolyl α‑D‑glucopyranoside supplied for analytical and microbiological use is routinely certified to a minimum purity of ≥98.0% by HPLC . This purity threshold is critical because impurities (e.g., unreacted indoxyl derivatives or brominated by‑products) can act as alternative chromogenic or inhibitory species, leading to elevated background signal or reduced sensitivity. In contrast, lower‑grade alternatives (e.g., “technical grade” with 90–95% purity) introduce unacceptable variability in colony colour intensity and may produce faint or ambiguous reactions that compromise automated colony‑counting systems [1]. Furthermore, X-α-Glc is the specified substrate in ISO 22964:2017, the international standard method for the detection of Cronobacter spp. in food and feed products [2], making the high‑purity grade a de facto requirement for accredited laboratories.

Purity specification ISO 22964 Quality control

High‑Impact Application Scenarios for 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside Based on Quantified Performance Evidence


Rapid Cronobacter Screening in Infant Formula and Powdered Dairy Products

The 48‑hour reduction in detection time afforded by DFI agar containing X-α-Glc [1] makes this substrate essential for infant formula manufacturers and third‑party testing laboratories required to comply with ISO 22964:2017 [2]. Faster release of finished product batches reduces warehouse holding costs and accelerates supply chain turnover, while the low false‑positive rate (12.8% across 148 non‑target strains) minimises unnecessary confirmatory testing [1].

α‑Glucosidase‑Positive Pathogen Differentiation in Clinical Microbiology

The absolute anomeric specificity of X-α-Glc ensures that only α‑glucosidase‑expressing pathogens (e.g., certain Staphylococcus aureus and Bacillus cereus strains) produce the characteristic blue‑green precipitate [3]. This eliminates cross‑reactivity with β‑glucosidases, which are widespread in Enterobacteriaceae, and enables definitive differentiation on primary isolation plates without additional biochemical tests [1].

Enzyme Activity Screening in Molecular Biology and Protein Engineering

For researchers engineering α‑glucosidases or screening metagenomic libraries for novel α‑glycoside hydrolases, the ≥98.0% HPLC purity of X-α-Glc guarantees low background and reproducible kinetic data. The insoluble indigotin precipitate allows direct visual scoring of colonies on agar plates, a format that is not achievable with soluble p‑nitrophenyl or 4‑methylumbelliferyl substrates [3].

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